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Compound of Interest

Compound Name: 5-chloro-3-ethoxy-2-nitroPyridine

Cat. No.: B12065465

Get Quote

Executive Summary & Nomenclature Alert
Critical Nomenclature Clarification: A distinct discrepancy exists between the chemical name

and the CAS number provided in the topic request.

CAS 874492-07-6 corresponds to 3-Chloro-2-ethoxy-5-nitropyridine.

The name 5-chloro-3-ethoxy-2-nitropyridine corresponds to the structural isomer CAS

847902-51-6.[1][2][3][4]

As the CAS registry number is the definitive unique identifier in chemical sourcing and

regulatory filing, this guide is technically grounded on CAS 874492-07-6 (3-Chloro-2-ethoxy-5-

nitropyridine). This scaffold is a critical intermediate in the synthesis of kinase inhibitors,

particularly those requiring a highly functionalized pyridine core for ATP-binding pocket

interactions.
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Property Specification

IUPAC Name 3-Chloro-2-ethoxy-5-nitropyridine

CAS Number 874492-07-6

Molecular Formula C₇H₇ClN₂O₃

Molecular Weight 202.60 g/mol

SMILES CCOC1=NC(Cl)=CC(=O)=C1

Appearance Pale yellow to yellow crystalline solid

Melting Point 45–50 °C (Typical for this class)

Solubility
Soluble in DCM, EtOAc, DMSO; sparingly

soluble in water

Structural Significance in Drug Design[12]
The 3-chloro-2-ethoxy-5-nitropyridine scaffold offers three distinct vectors for diversification,

making it a "privileged structure" in medicinal chemistry:

C2-Ethoxy Group: Acts as a hydrogen bond acceptor/donor mimic or hydrophobic filler. In

many ALK and ROS1 inhibitors, alkoxy groups at this position tune lipophilicity and metabolic

stability.

C3-Chloro Handle: A steric blocker that forces the pyridine ring into specific torsion angles

relative to biaryl coupling partners. It also serves as a handle for palladium-catalyzed cross-

couplings (Suzuki-Miyaura, Buchwald-Hartwig) if the C2/C5 positions are protected or

orthogonal.

C5-Nitro Group: A masked amine. Reduction yields the 5-amino derivative, a universal

"hinge binder" motif in kinase inhibition, allowing for the formation of amide or urea linkages.

Synthetic Pathways & Protocols
The synthesis of CAS 874492-07-6 relies on the high regioselectivity of Nucleophilic Aromatic

Substitution (
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) in electron-deficient pyridines.

Retrosynthetic Analysis
The most robust route disconnects the C2-Ethoxy bond. The precursor, 2,3-dichloro-5-

nitropyridine, possesses a C2-chlorine atom that is significantly more electrophilic than the C3-

chlorine due to the combined electron-withdrawing effects of the ring nitrogen (ortho) and the

C5-nitro group (para).

Detailed Experimental Protocol
Objective: Synthesis of 3-Chloro-2-ethoxy-5-nitropyridine from 2,3-dichloro-5-nitropyridine.

Reagents:

Starting Material: 2,3-Dichloro-5-nitropyridine (1.0 eq)

Nucleophile: Sodium Ethoxide (NaOEt) (1.1 eq) or Ethanol/K₂CO₃

Solvent: Anhydrous Ethanol (EtOH) or THF

Temperature: 0 °C to 25 °C

Step-by-Step Methodology:

Preparation: Charge a flame-dried reaction vessel with 2,3-dichloro-5-nitropyridine (e.g., 10.0

g, 51.8 mmol) and dissolve in anhydrous ethanol (100 mL) under

atmosphere.

Addition: Cool the solution to 0 °C using an ice bath. Dropwise add a solution of NaOEt (21

wt% in EtOH, 1.1 eq) over 30 minutes. Note: Control exotherm to prevent displacement of

the C3-chloro or bis-substitution.

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (25 °C) for 2 hours.

Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Rf ~0.6) should

convert to the product (Rf ~0.4).
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Quench & Workup: Concentrate the reaction mixture under reduced pressure to remove bulk

ethanol. Resuspend the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL)

followed by brine (50 mL).

Purification: Dry the organic phase over anhydrous

, filter, and concentrate. Recrystallize from Ethanol/Heptane or purify via silica gel flash
chromatography (0-10% EtOAc in Hexanes) if necessary.

Self-Validating Checkpoint:

1H NMR (CDCl3, 400 MHz): Look for the ethoxy quartet (~4.5 ppm) and triplet (~1.4 ppm).

Crucially, verify the aromatic region shows two singlets (or doublets with small coupling)

corresponding to H4 and H6. If the C3-Cl was displaced, the splitting pattern would change

significantly.

Reaction Pathway Visualization
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Caption: Regioselective Nucleophilic Aromatic Substitution (

) targeting the highly activated C2 position.

Downstream Applications & Functionalization[12]
Once synthesized, CAS 874492-07-6 serves as a versatile linchpin. The most common

workflow involves the reduction of the nitro group to an amine, followed by coupling to form the

drug core.

Reduction to 5-Amino-3-chloro-2-ethoxypyridine
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Method A (Catalytic Hydrogenation):

(1 atm), 10% Pd/C, MeOH. Caution: Monitor carefully to avoid hydrodechlorination of the C3-
Cl.

Method B (Chemoselective): Iron powder (Fe),

, EtOH/H₂O, reflux. This method preserves the C3-chloro substituent with high fidelity.

Functionalization Workflow
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Caption: Standard medicinal chemistry workflow converting the nitro-pyridine core into a

bioactive amino-pyridine scaffold.

Safety & Handling (HSE)
Hazards: As a nitro-pyridine, the compound carries risks of potential explosivity upon heating

(though lower than polynitro compounds). It is a skin and eye irritant.

Storage: Store at 2–8 °C under inert gas (

or Ar). Protect from light.
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Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers

(NOx control).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS:1243467-18-66-Chloro-3-cyclopropoxy-2-nitropyridine-毕得医药 [bidepharm.com]

2. 152684-28-1|5-Chloro-3-methoxy-2-nitropyridine|BLD Pharm [bldpharm.com]

3. 1807062-29-8|3-Chloro-5-methoxy-2-nitropyridine|BLD Pharm [bldpharm.com]

4. CAS 847902-51-6 | 4H54-5-0R | MDL MFCD11878538 | 5-Chloro-3-ethoxy-2-nitropyridine
| SynQuest Laboratories [synquestlabs.com]

To cite this document: BenchChem. [Technical Monograph: 3-Chloro-2-ethoxy-5-nitropyridine
(CAS 874492-07-6)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12065465/docs#technical-monograph-3-chloro-2-
ethoxy-5-nitropyridine-cas-874492-07-6]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F11878538
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemscene.com%2F3-Chloro-2-ethoxy-5-nitropyridine.html
https://www.google.com/url?sa=E&q=http%3A%2F%2Fwww.isca.me%2FRJCS%2FArchive%2Fv2%2Fi8%2F2.ISCA-RJCS-2012-086.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.bldpharm.com%2Fproducts%2F874492-07-6.html
https://www.benchchem.com/product/b12065465?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bidepharm.com/products/1243467-18-6.html
https://www.bldpharm.com/products/152684-28-1.html
https://www.bldpharm.com/products/1807062-29-8.html
https://synquestlabs.com/ProductV2/ProductDetail/122330
https://synquestlabs.com/ProductV2/ProductDetail/122330
https://www.benchchem.com/product/b12065465/docs#technical-monograph-3-chloro-2-ethoxy-5-nitropyridine-cas-874492-07-6
https://www.benchchem.com/product/b12065465/docs#technical-monograph-3-chloro-2-ethoxy-5-nitropyridine-cas-874492-07-6
https://www.benchchem.com/product/b12065465/docs#technical-monograph-3-chloro-2-ethoxy-5-nitropyridine-cas-874492-07-6
https://www.benchchem.com/product/b12065465/docs#technical-monograph-3-chloro-2-ethoxy-5-nitropyridine-cas-874492-07-6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12065465?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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